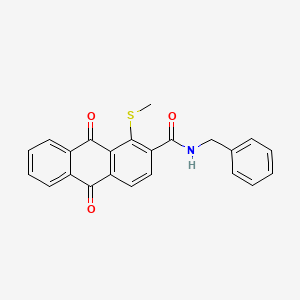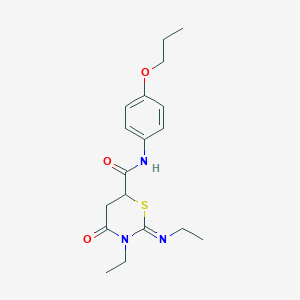![molecular formula C12H14N2O8 B15007576 [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol](/img/structure/B15007576.png)
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes methoxy, nitro, and dioxane groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol typically involves multi-step organic reactions. The starting materials often include 2-methoxy-5-nitrophenol and other reagents that facilitate the formation of the dioxane ring and the introduction of the nitro groups. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often use reagents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy or nitro groups, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol is used as a precursor for synthesizing more complex molecules. It serves as a building block in organic synthesis and can be used to study reaction mechanisms.
Biology
In biological research, this compound may be used to investigate the effects of nitro and methoxy groups on biological activity. It can also be used in the development of new pharmaceuticals or as a probe in biochemical assays.
Medicine
In medicine, derivatives of this compound could potentially be developed into drugs with specific therapeutic effects. Research may focus on its antimicrobial, anti-inflammatory, or anticancer properties.
Industry
In industry, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure makes it valuable for creating materials with specific properties.
Wirkmechanismus
The mechanism of action of [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol involves its interaction with molecular targets such as enzymes or receptors. The nitro groups can participate in redox reactions, while the methoxy group may influence the compound’s binding affinity to its targets. The dioxane ring provides structural stability and can affect the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]methanol: Lacks the additional nitro group, which may affect its reactivity and applications.
[2-(2-Methoxyphenyl)-5-nitro-1,3-dioxan-5-yl]methanol: Similar structure but without the second nitro group, leading to different chemical properties.
[2-(2-Methoxy-5-nitrophenyl)-1,3-dioxan-5-yl]ethanol: The ethanol group instead of methanol can influence its solubility and reactivity.
Uniqueness
The presence of both methoxy and nitro groups in [2-(2-Methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol makes it unique compared to similar compounds
Eigenschaften
Molekularformel |
C12H14N2O8 |
|---|---|
Molekulargewicht |
314.25 g/mol |
IUPAC-Name |
[2-(2-methoxy-5-nitrophenyl)-5-nitro-1,3-dioxan-5-yl]methanol |
InChI |
InChI=1S/C12H14N2O8/c1-20-10-3-2-8(13(16)17)4-9(10)11-21-6-12(5-15,7-22-11)14(18)19/h2-4,11,15H,5-7H2,1H3 |
InChI-Schlüssel |
SDUSWHVFLIPORE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C2OCC(CO2)(CO)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-phenyl-5-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}-2H-1,2,3-triazole-4-carboxamide](/img/structure/B15007498.png)
![1-{9-[(4-Methoxyphenyl)carbonyl]-6-methyl-1-phenyl-4-thia-1,2,6,7,9-pentaazaspiro[4.4]nona-2,7-dien-3-yl}ethanone](/img/structure/B15007512.png)

![1-(2-Phenylethyl)-3-[1,1,1-trifluoro-2-(trifluoromethyl)butan-2-yl]urea](/img/structure/B15007522.png)
![2-(1,3-benzothiazol-2-yl)-5-phenyl-4-[(1E)-N-(2,2,6,6-tetramethylpiperidin-4-yl)ethanimidoyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B15007533.png)
![3-butyl-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B15007539.png)

![5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carbothioic S-acid](/img/structure/B15007551.png)
![1,3-dimethyl-7-(3-{[(2E)-1-methylpiperidin-2-ylidene]amino}propyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15007561.png)
![12-(4-propoxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15007565.png)
![{[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}acetate](/img/structure/B15007569.png)
![N-[4-(trifluoromethoxy)phenyl]hexopyranosylamine](/img/structure/B15007575.png)

![(2Z)-N-(2-methylphenyl)-2-{1-[(2-methylpiperidin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}hydrazinecarbothioamide](/img/structure/B15007584.png)
